tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate: is a complex organic compound that features a pyrrolo[3,2-c]pyridine core substituted with a bromine atom and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to form the carbon-carbon bonds between the pyrrolo[3,2-c]pyridine core and the oxazole ring . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The oxazole ring can be further functionalized through coupling reactions with different aryl or alkyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Polar and non-polar solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It is employed in the design and synthesis of chemical probes to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring and the pyrrolo[3,2-c]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxazole ring enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C15H14BrN3O3 |
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Molecular Weight |
364.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H14BrN3O3/c1-15(2,3)22-14(20)19-10-5-13(16)18-6-9(10)4-11(19)12-7-17-8-21-12/h4-8H,1-3H3 |
InChI Key |
KHSRKKRHSVPGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)Br)C3=CN=CO3 |
Origin of Product |
United States |
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